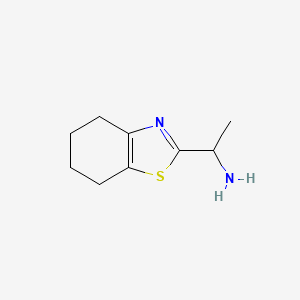

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNIXNHWPALKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and reduction steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Medicinal Applications

-

Neuropharmacology :

- Dopaminergic Activity : Research indicates that 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine exhibits properties similar to dopamine agonists. It has been studied for its potential in treating Parkinson's disease due to its ability to stimulate dopamine receptors .

- Case Study : In a study examining the effects of various benzothiazole derivatives on dopaminergic systems, this compound showed significant promise in enhancing dopamine release in vitro .

-

Antidepressant Properties :

- Some studies have suggested that compounds with similar structures may exhibit antidepressant-like effects. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine levels .

- Case Study : A comparative analysis of related compounds indicated that modifications to the benzothiazole structure can enhance serotonergic activity, suggesting potential for antidepressant development .

-

Anticancer Research :

- Preliminary studies have explored the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The incorporation of the tetrahydro-benzothiazole structure may enhance selectivity and potency against tumor cells .

- Case Study : In vitro assays demonstrated that certain derivatives led to apoptosis in human cancer cell lines, indicating a pathway for further drug development .

Synthetic Applications

- Building Block in Organic Synthesis :

- The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization.

- Data Table :

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Alkylation | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-aminoethanol | 85 |

| Acylation | N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-acetamide | 90 |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics.

- Safety Assessments :

- Toxicological evaluations have indicated low acute toxicity levels in animal models. Long-term studies are ongoing to assess chronic exposure effects.

- Findings : No significant adverse effects were observed at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile .

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine

- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

- N-(4-Chlorobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydrobenzothiazole core makes it a versatile scaffold for the development of various bioactive compounds .

Biological Activity

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 182.25 g/mol. The compound's structural features include a benzothiazole ring which is known to confer various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit promising antitumor properties. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| Compound C | A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In a study assessing the antibacterial activity against Gram-positive and Gram-negative bacteria, several derivatives exhibited significant inhibition zones.

Case Study: Antimicrobial Testing

A series of tests were conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of various compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | P. aeruginosa | 64 |

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy.

Neuroprotective Effects

Research has indicated that certain derivatives possess neuroprotective effects. For example, compounds derived from this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly alter the pharmacological profile:

- Substituents at Position 4 : Alkyl groups enhance lipophilicity and improve cell membrane permeability.

- Substituents at Position 5 : Electron-withdrawing groups increase potency against tumor cells by stabilizing reactive intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine, and how can reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation reactions using precursors like hydrazine derivatives and ketones. For example, Vilsmeier-Haack reagent (DMF/POCl₃) has been employed in analogous benzothiazole syntheses to form heterocyclic cores, followed by functionalization with ethanamine groups . Optimizing reaction temperature (e.g., 60–65°C) and stoichiometric ratios of reagents (e.g., DMF:POCl₃ at 10:1.1 mL) can improve yields. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) is critical for isolating high-purity products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodology : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, angles, and dihedral angles between aromatic/heterocyclic systems. For instance, crystallographic data for similar benzothiazole derivatives reveal planar pyrazole rings (max. deviation: 0.002 Å) and π–π interactions stabilizing the crystal lattice . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and amine proton environments.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : Identification of functional groups (e.g., C=S stretching at ~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives, such as antitumor vs. antiviral effects?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., fluorination at the 6-position) to isolate contributions to bioactivity. For example, 6-fluoro substitution in benzothiazoles enhances HIV-1 protease inhibition but reduces antitumor potency in certain cell lines .

- Dose-Response Analysis : Evaluate IC₅₀ values across multiple assays to distinguish target-specific effects from cytotoxicity.

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding affinities to enzymes like HIV-1 protease or topoisomerase II .

Q. How can synthetic routes be optimized to address scalability challenges for in vivo studies?

- Methodology :

- Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in multi-step syntheses. For example, Suzuki-Miyaura cross-coupling has been used to introduce aryl groups to benzothiazole cores with >90% yield .

- Solvent Optimization : Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., THF/Et₃N mixtures) reduces environmental impact and simplifies purification .

- Flow Chemistry : Continuous flow systems enhance reproducibility and scalability for high-throughput synthesis .

Q. What advanced spectroscopic methods are suitable for detecting trace impurities in this compound?

- Methodology :

- LC-MS/MS : Quantifies impurities at ppm levels by coupling liquid chromatography with tandem mass spectrometry.

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

- XPS (X-ray Photoelectron Spectroscopy) : Detects sulfur oxidation states (e.g., thiazole vs. thiadiazole impurities) .

Key Research Findings

- Biological Relevance : Benzothiazole derivatives exhibit diverse bioactivities, including HIV-1 protease inhibition (IC₅₀: 0.5–2.0 µM) and antitumor activity against MCF-7 breast cancer cells (IC₅₀: 8.3 µM) .

- Synthetic Challenges : Low yields (<40%) in cyclocondensation steps due to competing side reactions (e.g., over-oxidation of thiol groups) .

- Structural Insights : Weak C–H···π interactions (centroid distance: 3.71 Å) stabilize crystal packing, influencing solubility and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.